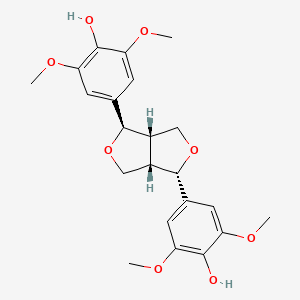

(-)-Episyringaresinol

Description

Overview of Lignans (B1203133) as Natural Products in Scientific Inquiry

Lignans are a large and diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropane units. nih.gov Widely distributed throughout the plant kingdom, they are found in various parts of plants, including the roots, stems, leaves, and fruits. medchemexpress.com Historically, plants rich in lignans have been utilized in traditional medicine for their therapeutic properties. nih.gov

In modern scientific inquiry, lignans have garnered considerable attention for their broad spectrum of biological activities. Research has revealed their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. nih.govtargetmol.com This has led to extensive investigation into their mechanisms of action and potential applications in human health and disease. The biosynthesis of lignans involves the phenylpropanoid pathway, where two phenylpropane units are coupled to form the characteristic dimeric structure. targetmol.com

Stereochemical Considerations in Lignan (B3055560) Bioactivity Research

A crucial aspect of lignan chemistry that profoundly influences their biological activity is stereochemistry. Lignans possess multiple chiral centers, leading to the existence of various stereoisomers, including enantiomers and diastereomers. targetmol.com The spatial arrangement of atoms in these isomers dictates how they interact with biological targets such as enzymes and receptors. targetmol.comnih.gov

It is well-established that different stereoisomers of a lignan can exhibit significantly different, and sometimes opposing, biological effects. nih.govbiocat.com For instance, the therapeutic efficacy of a drug can be attributed to one specific enantiomer, while the other may be inactive or even contribute to adverse effects. biocat.com This stereo-selectivity is a fundamental principle in pharmacology and underscores the importance of isolating and studying individual stereoisomers to fully understand their biological potential. biocat.com Research into the antimicrobial and plant growth inhibitory activities of various lignan stereoisomers has demonstrated that specific spatial configurations are essential for their potency.

Historical Context of (-)-Episyringaresinol Investigations

The term "lignan" was first introduced by Haworth in 1942 to describe this class of natural products. Since then, the field has expanded significantly, with the isolation and characterization of numerous lignans. Syringaresinol (B1662434) and its stereoisomers, including episyringaresinol, have been identified in a variety of plant species.

Scientific investigations into this compound have often been in the context of its glycosylated form, (-)-Syringaresinol-4-O-β-D-glucopyranoside. Early research focused on the isolation and structural elucidation of these compounds from various plant sources. More recent studies have shifted towards understanding their biological activities. Notably, research has highlighted the neuroprotective and anti-inflammatory properties of this compound and its derivatives. For example, studies have shown that (-)-Syringaresinol-4-O-β-D-glucopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells and exhibits neuroprotective effects in cellular models of anxiety. targetmol.comnih.gov Furthermore, its potential as a neuroinflammatory inhibitor has been investigated, with studies demonstrating its ability to inhibit nitric oxide production in microglial cells. medchemexpress.com While the broader class of syringaresinol lignans has been studied for some time, dedicated research into the specific bioactivities of the this compound stereoisomer is a more contemporary focus within the field of natural product chemistry.

Research Findings on this compound and Related Compounds

Detailed research has begun to uncover the specific biological effects of this compound, primarily through studies on its glycoside derivative. These findings highlight its potential in modulating key cellular pathways involved in inflammation and cell survival.

| Compound Investigated | Biological Activity | Model System | Key Findings |

| (-)-Syringaresinol-4-O-β-D-glucopyranoside | Antiproliferative, Pro-apoptotic | Human promyelocytic HL-6 cells | Inhibits cell proliferation through G1 arrest and induction of apoptosis. targetmol.com |

| (-)-Syringaresinol-4-O-β-D-glucopyranoside | Neuroprotective, Antiapoptotic | Corticosterone-induced PC12 cells | Promotes cell proliferation, reduces lactate (B86563) dehydrogenase (LDH) release, and inhibits apoptosis. nih.gov |

| Episyringaresinol 4'-O-β-D-glncopyranoside | Anti-inflammatory | LPS-induced N9 microglial cells | Inhibits nitric oxide (NO) production. medchemexpress.com |

Structure

3D Structure

Properties

CAS No. |

6216-82-6 |

|---|---|

Molecular Formula |

C22H26O8 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m1/s1 |

InChI Key |

KOWMJRJXZMEZLD-SRLQQUAWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Origin of Product |

United States |

Occurrence and Distribution of Episyringaresinol in Biological Systems

Isolation from Specific Plant Genera and Species

(-)-Episyringaresinol has been successfully isolated and identified from several plant species. The process typically involves extraction from the plant material, followed by various chromatographic techniques to purify the compound. Spectroscopic methods are then employed for structural elucidation.

Some of the notable plant sources include:

Kalimeris indica : This species is a known source of various bioactive compounds, including this compound.

Sapium discolor : This plant, belonging to the Euphorbiaceae family, has been identified as a source of this compound. medchemexpress.com

Annona cherimola : This fruit-bearing tree is another plant where this compound has been reported. nih.gov

Selaginella doederleinii : A traditional medicinal plant, S. doederleinii has been found to contain this compound among its chemical constituents. nih.govatlantis-press.com The isolation from this plant often involves extraction with ethanol, followed by partitioning with different solvents like ethyl acetate, and purification using multiple chromatographic methods. atlantis-press.com

Pseuderanthemum carruthersii : The presence of this compound has also been noted in this plant species.

Salicornia europaea : This halophyte, or salt-tolerant plant, is another source of this compound. yourwell.nlnih.gov

Commiphora myrrha : The resin of this tree, commonly known as myrrh, contains a complex mixture of phytochemicals, including terpenoids and lignans (B1203133). nih.govresearchgate.netnih.gov

Magnolia thailandica : This species of Magnolia is also a source of this compound.

Table 1: Plant Sources of this compound

| Plant Genus and Species | Family | Common Name |

|---|---|---|

| Kalimeris indica | Asteraceae | Indian Aster |

| Sapium discolor | Euphorbiaceae | - |

| Annona cherimola | Annonaceae | Cherimoya |

| Selaginella doederleinii | Selaginellaceae | - |

| Pseuderanthemum carruthersii | Acanthaceae | Carruthers' False Eranthemum |

| Salicornia europaea | Amaranthaceae | Common Glasswort |

| Commiphora myrrha | Burseraceae | Myrrh |

| Magnolia thailandica | Magnoliaceae | - |

Presence as a Constituent in Lignin (B12514952) Depolymerization Products

Lignin, a complex polymer abundant in plant cell walls, can be broken down into smaller, valuable aromatic compounds through a process called depolymerization. nih.govfrontiersin.orgncsu.edu this compound is one of the compounds that can be found among the products of lignin depolymerization, particularly from lignins rich in syringyl (S) units. nih.govnih.gov The breakdown of the β-ether linkages in the lignin polymer can release various monomers and oligomers, including this specific lignan (B3055560). nih.gov However, in some enzymatic depolymerization assays, syringaresinol (B1662434) was not detected as a product, suggesting that its release may depend on the specific depolymerization method and the structure of the lignin. nih.gov

Characterization of Glycosidic Derivatives (e.g., Episyringaresinol 4'-O-beta-D-glucopyranoside)

In many plants, this compound exists in a glycosidic form, where a sugar molecule is attached to the core structure. A common derivative is Episyringaresinol 4'-O-beta-D-glucopyranoside , also known as (-)-Syringaresinol 4-O-beta-D-glucopyranoside. targetmol.comnih.govsustainable-bio.commedchemexpress.comraybiotech.com This glycoside has been reported in various plants, including Magnolia officinalis and Salacia chinensis. nih.gov The isolation and characterization of these glycosides involve similar techniques as for the aglycone, with additional steps to confirm the identity and attachment point of the sugar moiety. This derivative has been noted for its potential as a neuroinflammatory inhibitor. medchemexpress.com

Co Occurrence and Profiling with Associated Phytochemicals

In Planta Metabolic Fate and Biotransformation Studies

Once synthesized, this compound does not necessarily remain in its free phenolic form within the plant. Like many other secondary metabolites, it can undergo various biotransformations, which modify its chemical properties and biological function. A primary metabolic fate for lignans (B1203133) is glycosylation—the enzymatic attachment of a sugar moiety, typically glucose.

Studies have identified glycosylated forms of syringaresinol (B1662434) isomers, such as episyringaresinol-4'-O-β-D-glucopyranoside, in various plant species. nih.govyourwell.nl This biotransformation is significant for several reasons. Glycosylation dramatically increases the water solubility of the otherwise lipophilic lignan (B3055560), which facilitates its transport and storage within the plant, particularly in the vacuole. wikipedia.org It is also a common mechanism for detoxification and metabolic inactivation. The monolignols themselves are often transported to the cell wall as glucosides. wikipedia.org The attachment of a sugar can protect the reactive phenolic hydroxyl group from oxidation and prevent it from interfering with other cellular processes until it is needed. When the plant requires the active form of the lignan, enzymes called β-glucosidases can cleave the sugar molecule, releasing the free this compound.

Interplay with Plant Metabolic Networks and Stress Responses

The biosynthesis of lignans like this compound is not an isolated pathway but is intricately connected with the broader metabolic networks of the plant, especially those related to defense and stress response. nih.govresearchgate.net Lignans play significant roles in protecting plants from a wide array of biotic and abiotic challenges. nih.govfrontiersin.org

The production of this compound and other lignans is often induced as a defense mechanism against pathogens, such as fungi and bacteria, and insect herbivores. nih.govfrontiersin.org These compounds can act as antifeedants or have antimicrobial properties, helping to form a chemical barrier against invasion. frontiersin.org The expression of genes encoding dirigent proteins is frequently upregulated in response to pathogen attack or treatment with defense-related signaling molecules like methyl jasmonate and salicylic (B10762653) acid. nih.gov

Furthermore, lignan biosynthesis is linked to the plant's response to abiotic stresses. nih.govyoutube.comlabmanager.com Environmental challenges such as high light intensity, UV radiation, and physical wounding can trigger an increase in the production of phenylpropanoids, including lignans. nih.gov This response is part of a general strategy to mitigate oxidative stress, as the phenolic nature of lignans makes them effective antioxidants capable of scavenging harmful reactive oxygen species (ROS) that accumulate during stress conditions. nih.gov The synthesis of this compound is thus a dynamic process, modulated by the plant in response to both developmental cues and external environmental threats, highlighting its importance in plant survival and adaptation. labmanager.com

Mechanistic Investigations of Biological Activities of Episyringaresinol

Antioxidant Mechanisms

(-)-Episyringaresinol, a lignan (B3055560) found in various plant species, has demonstrated notable antioxidant properties. Its mechanisms of action involve direct interaction with reactive oxygen species (ROS) and modulation of intracellular signaling pathways that govern the cellular response to oxidative stress.

The antioxidant activity of phenolic compounds like this compound is often attributed to their capacity to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is a key feature of their free radical scavenging ability. The presence of methoxy (B1213986) groups on the aromatic rings of this compound influences its electron-donating capacity, which is crucial for this scavenging activity.

The general mechanisms by which phenolic compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): In this pathway, the phenolic antioxidant donates a hydrogen atom to a free radical, quenching the radical and forming a more stable phenoxyl radical. The stability of this resulting phenoxyl radical is a critical factor in the antioxidant's effectiveness.

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. mdpi.com The solvent and the structural characteristics of the antioxidant determine the favorability of this pathway over HAT. mdpi.com

While specific studies detailing the free radical scavenging pathways of this compound are limited, the activity of structurally similar lignans (B1203133) has been evaluated. For instance, studies on other phenolic compounds have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify this activity. nih.govnih.gov In such assays, the ability of the compound to reduce the stable DPPH radical is measured spectrophotometrically. nih.gov

Beyond direct radical scavenging, this compound and related compounds can influence cellular signaling pathways involved in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Research on the related compound (+)-syringaresinol has shown that it can attenuate α-melanocyte-stimulating hormone (α-MSH)-induced cytosolic and mitochondrial ROS generation. nih.gov This effect was linked to the suppression of NADPH oxidase-4 (NOX4) expression, a key enzyme involved in ROS production. nih.gov Although this study was conducted on the (+) stereoisomer, it provides insight into the potential mechanisms for lignans of this class.

Furthermore, the activation of signaling pathways such as the phosphoinositide 3-kinases (PI3K)/protein kinase B (Akt) pathway can lead to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), which helps in lowering ROS levels. nih.gov The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway also plays a role in the cellular response to oxidative stress. nih.gov While direct evidence for this compound's role in these specific pathways is still emerging, the modulation of these pathways is a recognized mechanism for the antioxidant effects of polyphenolic compounds.

Anti-inflammatory Mechanisms

This compound exhibits anti-inflammatory properties by modulating key mediators and signaling pathways involved in the inflammatory response.

A significant aspect of the anti-inflammatory action of this compound and its derivatives is the inhibition of nitric oxide (NO) production in inflammatory conditions. Excessive NO production, primarily by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory processes. japsonline.com

A glycoside of this compound, specifically Episyringaresinol 4'-O-β-D-glucopyranoside, has been shown to inhibit NO production in lipopolysaccharide (LPS)-induced N9 microglial cells with an IC50 of 91.50 μM. medchemexpress.com This demonstrates a dose-dependent inhibitory effect on a key inflammatory mediator in a cellular model of neuroinflammation.

Studies on the related compound syringaresinol (B1662434) have further elucidated the mechanisms behind NO modulation. Syringaresinol was found to increase NO production in endothelial cells through the phosphorylation of endothelial nitric oxide synthase (eNOS), which is important for vasorelaxation. nih.govnih.gov However, in inflammatory contexts, the focus is on the inhibition of iNOS. It has been demonstrated that syringaresinol can significantly restrain the expression of iNOS in interleukin-1β (IL-1β)-activated mouse chondrocytes, thereby reducing NO production. nih.gov

Table 1: Inhibitory Effect on NO Production

| Compound | Cell Line | Inducer | IC50 |

|---|

The anti-inflammatory effects of this compound and related lignans are mediated through their interaction with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB signaling pathway is a central regulator of inflammation. nih.gov Research on (+)-syringaresinol has shown that it can attenuate inflammatory responses by down-regulating the NF-κB pathway in RAW 264.7 cells. nih.gov This is achieved by inhibiting the phosphorylation of key upstream proteins like p38 and c-Jun NH2-terminal kinase (JNK), which are part of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net The inhibition of these pathways leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Specifically, syringaresinol has been found to significantly suppress the phosphorylation of the NF-κB signaling pathway in IL-1β-activated mouse chondrocytes. nih.gov This suppression, in turn, reduces the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and matrix metalloproteinase-13 (MMP-13). nih.gov

Key Signaling Pathways Modulated:

NF-κB Pathway: Inhibition of this pathway leads to reduced expression of iNOS, COX-2, and pro-inflammatory cytokines. nih.govnih.gov

MAPK Pathways (p38, JNK, ERK): Modulation of these pathways is involved in the upstream regulation of NF-κB and the production of inflammatory mediators. nih.gov

Anticancer and Antiproliferative Mechanisms

The anticancer and antiproliferative activities of this compound derivatives have been investigated, revealing mechanisms that involve cell cycle arrest and the induction of apoptosis.

A study on Episyringaresinol 4'-O-β-D-glucopyranoside demonstrated its ability to inhibit the proliferation of human promyelocytic HL-60 cells. targetmol.com The mechanism of this antiproliferative effect was identified as the induction of G1 phase arrest in the cell cycle and the subsequent triggering of apoptosis. targetmol.com This suggests that this compound may act as a potential chemotherapeutic agent by halting the uncontrolled proliferation of cancer cells and promoting their programmed cell death. targetmol.com

While the broader anticancer mechanisms of many natural compounds involve the regulation of various molecular pathways that control cell growth and progression, the specific targets of this compound are still under investigation. nih.gov The general antiproliferative mechanisms of such bioactive compounds can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways related to cancer development. nih.govnih.gov

Table 2: Antiproliferative Activity

| Compound | Cell Line | Effect |

|---|

Inhibition of Cellular Proliferation (e.g., in human skin melanoma cells)

This compound and related compounds have demonstrated notable anti-proliferative effects, particularly against human malignant melanoma cells. The mechanisms underlying this activity often involve the disruption of the cell cycle and the inhibition of essential cellular machinery. Research on derivatives of syringic acid, a structurally related compound, has shown a selective, dose-dependent anti-mitogenic effect against human malignant melanoma cell lines HTB66 and HTB68. nih.gov This selective action highlights its potential to target cancer cells with minimal cytotoxicity to normal human fibroblast cells. nih.gov

The primary mechanisms for this anti-proliferative activity include:

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, a critical process for tumor growth. For instance, syringic acid derivatives were found to arrest the growth of HTB66 cells at the G1 and G2 phases and HTB68 cells at the S and G2 phases. nih.gov Another related compound, decursinol (B1670153) angelate, was also shown to induce cell cycle arrest at the G0/G1 phase in B16F10 melanoma cells. mdpi.com

Inhibition of Proteasomal Activities: The proteasome is a protein complex that degrades unneeded or damaged proteins. Its inhibition can lead to cell cycle arrest and apoptosis. Syringic acid derivatives have been found to significantly inhibit various proteasomal activities, including chymotrypsin-like, PGPH (peptidyl-glutamyl peptide-hydrolyzing), and trypsin-like activities, contributing to their anti-melanoma effects. nih.gov

Table 1: Effects of this compound-Related Compounds on Melanoma Cell Proliferation

| Compound/Derivative | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Syringic Acid Derivatives | HTB66, HTB68 | Selective anti-mitogenic effect; Cell cycle arrest at G1/G2/S phases; Inhibition of 26S proteasomal activities. | nih.gov |

Induction of Apoptosis Pathways (referencing related lignans with established mechanisms)

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many natural compounds. While direct studies on this compound are specific, research on related lignans and similar molecules provides insight into the likely apoptotic pathways it may trigger. The evidence points toward the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Key molecular events in this pathway observed with related compounds include:

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Studies on the related lignan (-)-syringaresinol-4-O-β-D-glucopyranoside demonstrated an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. researchgate.net Conversely, research on decursinol angelate in melanoma cells showed an increase in Bax expression and a corresponding decrease in Bcl-2 expression, which is a more typical mechanism for apoptosis induction in cancer cells. mdpi.com

Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio often leads to a reduction in the mitochondrial membrane potential. mdpi.com This disruption causes the release of cytochrome c from the mitochondria into the cytosol. mdpi.comresearchgate.net

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of enzymes called caspases. This typically involves the activation of initiator caspase-9, which then activates executioner caspases, such as caspase-3. mdpi.comresearchgate.net Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.net

Table 2: Apoptosis Induction Mechanisms by Related Lignans

| Molecular Marker | Effect Observed | Compound Reference | Reference |

|---|---|---|---|

| Bax (Pro-apoptotic) | Down-regulated / Up-regulated | (-)-syringaresinol-4-O-β-D-glucopyranoside / Decursinol Angelate | mdpi.comresearchgate.net |

| Bcl-2 (Anti-apoptotic) | Up-regulated / Down-regulated | (-)-syringaresinol-4-O-β-D-glucopyranoside / Decursinol Angelate | mdpi.comresearchgate.net |

| Cytochrome c | Decreased cytosolic release / Increased expression | (-)-syringaresinol-4-O-β-D-glucopyranoside / Decursinol Angelate | mdpi.comresearchgate.net |

| Caspase-3 | Reduced activity / Increased cleavage | (-)-syringaresinol-4-O-β-D-glucopyranoside / Decursinol Angelate | mdpi.comresearchgate.net |

Effects on Tumor Growth in Preclinical in vivo Models

The anti-cancer potential of compounds related to this compound has been validated in preclinical in vivo models, translating in vitro findings into tangible effects on tumor growth. These studies are crucial for demonstrating the therapeutic potential of a compound in a living organism.

In a xenograft model using murine melanoma cells (B16F10), treatment with decursinol angelate, a compound that also induces apoptosis and inhibits proliferation, resulted in significant tumor shrinkage. mdpi.com This in vivo efficacy corroborates the cellular-level data, suggesting that the compound can effectively reach the tumor site and exert its anti-cancer activities, leading to a reduction in tumor volume. mdpi.com Such models are instrumental in bridging the gap between laboratory cell culture experiments and potential clinical applications. nih.gov

Table 3: In Vivo Antitumor Effects of a Related Compound

| Compound | Animal Model | Cancer Type | Outcome | Reference |

|---|

Neuroinflammatory Modulation Mechanisms

Lignans, including the closely related compound syringaresinol (SYR), possess significant anti-inflammatory properties, particularly in the context of neuroinflammation. researchgate.net Neuroinflammation, characterized by the activation of microglia and the production of inflammatory mediators in the central nervous system, is implicated in various neurodegenerative diseases. nih.gov

The mechanisms by which these lignans modulate neuroinflammation involve the suppression of key pro-inflammatory pathways and molecules. Research has shown that SYR can exert its anti-inflammatory effects by:

Inhibiting Pro-inflammatory Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce potent inflammatory mediators. researchgate.net

Downregulating Transcription Factors: It decreases the activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response. researchgate.net

Reducing Inflammatory Mediators: Consequently, there is a decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net

Table 4: Neuroinflammatory Targets of Syringaresinol

| Target Molecule/Pathway | Effect |

|---|---|

| iNOS | Inhibition |

| COX-2 | Inhibition |

| NF-κB | Decreased Activity |

| Nitric Oxide (NO) | Decreased Production |

| PGE2 | Decreased Production |

| TNF-α | Decreased Levels |

| IL-1β | Decreased Levels |

Cardioprotective Mechanisms

Structurally similar phenolic compounds, such as syringic acid, have demonstrated significant cardioprotective effects in preclinical models of myocardial injury. The mechanisms underlying this protection involve a multi-faceted approach that mitigates oxidative stress and inflammation, two key drivers of cardiac damage following an ischemic event.

In a rat model of isoproterenol-induced myocardial injury, post-treatment with syringic acid led to recovery by:

Reducing Cardiac Damage Markers: It lowered the elevated serum levels of cardiac enzymes like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), which are indicators of myocardial cell death.

Restoring Antioxidant Defenses: The treatment counteracted oxidative stress by restoring the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), within the heart tissue.

Suppressing Inflammatory Response: It significantly reduced the expression of key inflammatory markers, including NF-kB and TNF-α, in the heart. Furthermore, it lowered serum levels of high-sensitivity C-reactive protein (hs-CRP), a sensitive marker of inflammation and tissue damage.

These findings were supported by transmission electron microscopy, which showed regeneration of heart tissues that were damaged by the initial injury.

Table 5: Cardioprotective Mechanisms of Syringic Acid

| Parameter | Effect of Injury | Effect of Syringic Acid |

|---|---|---|

| CK-MB, LDH (Serum) | Increased | Decreased |

| SOD, CAT (Heart) | Decreased | Increased |

| NF-kB, TNF-α (Heart) | Increased | Decreased |

Other Investigated Biological Activities

The therapeutic potential of lignans extends to neurological disorders such as epilepsy. Research into related lignans, like schisandrin (B1198587) B, has revealed promising anticonvulsant properties. nih.gov Epilepsy is characterized by an imbalance between inhibitory and excitatory neurotransmission in the brain. nih.gov

In a pentylenetetrazole (PTZ)-induced acute seizure model using zebrafish larvae, schisandrin B demonstrated a clear anticonvulsant effect, reducing both the behavioral and electrographic signs of seizures. nih.gov Molecular docking studies have provided insight into the potential mechanisms for this activity. The anticonvulsant effect may be due to its ability to modulate key neurotransmitter receptors:

GABAergic System Modulation: The compound may bind to the benzodiazepine (B76468) site within the GABA-A receptor, enhancing GABAergic inhibition, which is the primary inhibitory neurotransmission system in the brain. nih.gov

Glutamatergic System Inhibition: It may also act as an inhibitor of the glutamate (B1630785) NMDA receptor, reducing excitatory signaling that can lead to seizures. nih.gov

Table 6: Proposed Anticonvulsant Mechanisms of the Lignan Schisandrin B

| Molecular Target | Proposed Action | Neurotransmitter System | Reference |

|---|---|---|---|

| GABA-A Receptor | Binding to benzodiazepine site | Inhibitory (GABAergic) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (-)-syringaresinol-4-O-β-D-glucopyranoside |

| Bax |

| Bcl-2 |

| β-caryophyllene oxide |

| Calcitriol |

| Caspase-3 |

| Caspase-7 |

| Caspase-8 |

| Caspase-9 |

| Catalase |

| Creatine kinase-MB |

| Cyclooxygenase-2 |

| Cynaropicrin |

| Cytochrome c |

| Decursinol angelate |

| Dovitinib |

| High-sensitivity C-reactive protein |

| Inducible nitric oxide synthase |

| Interleukin-1β |

| Interleukin-6 |

| Isoproterenol |

| Lactate dehydrogenase |

| Nitric oxide |

| Nuclear factor-kappa B |

| Pentylenetetrazole |

| Prostaglandin E2 |

| Resveratrol |

| Schisandrin B |

| Superoxide dismutase |

| Syringaresinol |

| Syringic acid |

| Tumor necrosis factor-α |

P-glycoprotein Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump. It plays a critical role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. Inhibition of P-gp is a key strategy to overcome MDR.

While direct mechanistic studies on this compound are limited, research on structurally similar lignans, such as (±)-pinoresinol, provides significant insight into the potential mechanism of action. Pinoresinol (B1678388) has been shown to successfully reverse P-gp-mediated multidrug resistance in human myelogenous leukemia cells. The proposed mechanisms for this class of compounds involve:

Competitive Inhibition: Lignans can act as competitive inhibitors, binding to the same site on P-gp as chemotherapeutic drugs like doxorubicin. This competition reduces the efflux of the anticancer drug, leading to its accumulation inside the cancer cell and restoring its cytotoxic effects.

Interference with ATP Hydrolysis: The function of P-gp is fueled by the hydrolysis of ATP. Some lignan inhibitors have been found to interfere with this process. Pinoresinol, for example, antagonizes verapamil-stimulated ATPase activity, suggesting it modulates the energy source for the pump. By interfering with ATP binding or hydrolysis, these inhibitors effectively disable the efflux mechanism.

Modulation of P-gp Expression: Beyond direct functional inhibition, some lignans may also decrease the presence of P-gp on the cell surface, further reducing the cell's capacity for drug efflux.

These findings suggest that this compound likely acts as a P-gp inhibitor by competitively blocking the drug-binding site and potentially interfering with the ATPase activity of the pump, thereby sensitizing multidrug-resistant cancer cells to chemotherapy.

Antiplatelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis. It is initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin, which activate platelets, leading to conformational changes and the expression of receptors like integrin αIIbβ3 (GPIIb/IIIa). These activated receptors bind to fibrinogen, forming bridges between platelets and leading to aggregation.

The antiplatelet activity of this compound has not been specifically detailed, but studies on other lignans indicate that this class of compounds can interfere with platelet activation and aggregation through several mechanisms.

Inhibition of Agonist-Induced Aggregation: Mammalian lignans enterolactone (B190478) and enterodiol (B191174) have been shown to significantly decrease platelet aggregation induced by ADP and platelet-activating factor (PAF). researchgate.net Similarly, the lignan (-)-deoxypodophyllotoxin was found to inhibit collagen-induced platelet aggregation. researchgate.net

Suppression of Thromboxane (B8750289) Formation: A common pathway for many antiplatelet compounds is the inhibition of the cyclooxygenase (COX) enzyme, which reduces the synthesis of thromboxane A2 (TxA2), a potent platelet agonist. Some lignans are believed to exert their antiplatelet effects by inhibiting thromboxane formation. nih.gov

Inhibition of Degranulation: Upon activation, platelets release the contents of their granules (e.g., ADP, serotonin), which further amplifies the aggregation response. The lignans enterolactone and enterodiol were found to inhibit the ADP-induced degranulation of platelets, thereby dampening this positive feedback loop. researchgate.net

Based on the activity of related compounds, it is plausible that this compound inhibits platelet aggregation by interfering with agonist-receptor interactions, downstream signaling pathways, or the production of secondary mediators like TxA2.

Antiphotoaging Properties

Photoaging refers to the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation. A key feature of this process is the degradation of the extracellular matrix (ECM), particularly collagen, which is primarily carried out by matrix metalloproteinases (MMPs). Syringaresinol has demonstrated significant protective effects against UV-induced skin damage.

Research conducted on human HaCaT keratinocytes and human dermal fibroblasts (HDFs) has elucidated the detailed mechanism of its antiphotoaging effects. When skin cells are exposed to UVA radiation, it triggers signaling cascades that lead to the upregulation of MMP-1, the primary collagenase in human skin. Syringaresinol counteracts this process through a multi-targeted mechanism:

Suppression of MMP-1 Expression: Syringaresinol treatment significantly suppresses the UVA-induced production of MMP-1 at both the mRNA and protein levels, thereby preventing the breakdown of collagen. nih.gov

Inhibition of the MAPK/AP-1 Signaling Pathway: The expression of MMP-1 is transcriptionally regulated by the activator protein-1 (AP-1), which is a heterodimer of c-Fos and c-Jun. The activation of AP-1 is controlled by the mitogen-activated protein kinase (MAPK) pathway, involving kinases like ERK, JNK, and p38. Syringaresinol inhibits the UVA-induced phosphorylation of these MAPKs. nih.gov This suppression of the MAPK cascade prevents the activation of c-Fos and c-Jun, ultimately blocking AP-1-mediated transcription of MMP-1. nih.gov

Enhancement of Collagen Production: In addition to preventing collagen degradation, syringaresinol also boosts the production of Type I procollagen (B1174764) in UVA-irradiated skin cells. nih.gov

Reduction of Oxidative Stress and Inflammation: Exposure to UVB radiation induces oxidative stress through the generation of reactive oxygen species (ROS) and promotes inflammation. Syringaresinol protects skin cells by reducing ROS production and inhibiting the production of inflammatory cytokines such as TNF-α, COX-2, and various interleukins. nih.govmdpi.com

Table 1: Mechanistic Effects of Syringaresinol on UV-Irradiated Skin Cells

| Target Pathway/Molecule | Effect of UV Radiation | Effect of Syringaresinol Treatment | Reference |

|---|---|---|---|

| MMP-1 Production | Increased | Suppressed | nih.gov |

| Type I Procollagen Production | Decreased | Enhanced | nih.gov |

| MAPK (p38, ERK, JNK) Phosphorylation | Increased | Inhibited | nih.gov |

| AP-1 (c-Fos/c-Jun) Activation | Increased | Suppressed | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Reduced | mdpi.com |

| Inflammatory Cytokines (TNF-α, IL-6) | Increased | Inhibited | nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the level of acetylcholine in the brain, which is crucial for memory and cognition.

While this compound has not been individually profiled, studies on the broader class of furofuranoid lignans have demonstrated potent AChE inhibitory activity. mdpi.com The mechanism involves the binding of the lignan molecule to the active site of the AChE enzyme. The AChE active site is located within a deep and narrow gorge and contains a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.

Molecular docking studies suggest that lignan inhibitors bind within this gorge, interacting with key amino acid residues. This binding physically obstructs the entry of acetylcholine to the catalytic site, preventing its hydrolysis. The inhibitory potency of various lignans has been quantified, showing that this structural class can be highly effective.

Table 2: Acetylcholinesterase Inhibitory Activity of Furofuranoid Lignans

| Compound | Inhibitory Concentration (IC50) or Constant (Ki) | Reference |

|---|---|---|

| Pinoresinol | IC50: 292 ± 9 nM | mdpi.com |

| Epipinoresinol (B161446) | IC50: 242 ± 9 nM | mdpi.com |

| Secoisolariciresinol | Ki: 0.96 ± 0.21 nM | acgpubs.org |

| Nordihydroguaiaretic acid | Ki: 0.72 ± 0.13 nM | acgpubs.org |

| Donepezil (Reference Drug) | IC50: 31 ± 3 nM | mdpi.com |

The data from structurally analogous compounds like pinoresinol and epipinoresinol strongly suggest that this compound likely functions as an effective AChE inhibitor, binding within the enzyme's active site gorge to block acetylcholine hydrolysis. mdpi.com

Synthetic and Chemoenzymatic Research Approaches to Episyringaresinol

Strategies for Total Synthesis

The total synthesis of furofuran lignans (B1203133) like (-)-Episyringaresinol presents a significant challenge due to the need for precise control over the stereochemistry of the bicyclic core and the substituent groups. While a definitive total synthesis of this compound is not extensively documented, general strategies for the synthesis of the furofuran lignan (B3055560) skeleton are well-established.

A common approach involves the dimerization of two C6-C3 units, such as coniferyl or sinapyl alcohol, through oxidative coupling. This biomimetic approach mimics the natural biosynthetic pathway. Another strategy relies on the construction of the central furofuran ring system from acyclic precursors. This can be achieved through various methods, including tandem conjugate addition reactions and intramolecular cyclization reactions.

A notable method for the construction of the furofuran core involves a Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates. rsc.orgrsc.org This approach allows for the efficient and enantioselective synthesis of highly functionalized tetrahydrofurans, which are key intermediates for the synthesis of various furofuran lignans. rsc.orgrsc.org The resulting intermediates can then be further elaborated to afford the target lignan. rsc.org

Asymmetric Synthesis of this compound and Stereoisomeric Analogues

The asymmetric synthesis of this compound and its stereoisomers is crucial for investigating their specific biological activities. Several enantioselective strategies have been developed for the synthesis of the chiral furofuran lignan core.

One effective method involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, 5-(menthyloxy)-2(5H)-furanones have been employed as chiral synthons. acs.org The addition of lithiated dithianes to these enantiomerically pure butenolides, followed by quenching with a suitable electrophile, yields diastereomerically pure adducts that serve as precursors to various lignans. acs.org

Another powerful approach is the use of transition metal catalysis with chiral ligands. As mentioned earlier, Pd-catalyzed asymmetric allylic cycloaddition reactions provide a direct route to enantiomerically enriched tetrahydrofuran (B95107) derivatives. rsc.orgrsc.org Furthermore, organocatalysis has emerged as a valuable tool. For example, an organocatalytic asymmetric aldol (B89426) reaction has been utilized as a key step in the synthesis of several furofuran lignans. rsc.org These methods provide access to specific stereoisomers, including the configuration found in this compound.

The table below summarizes some of the key asymmetric strategies employed in the synthesis of furofuran lignans.

| Asymmetric Strategy | Key Reaction | Advantages | Reference(s) |

| Chiral Auxiliary | Tandem conjugate addition to 5-(menthyloxy)-2(5H)-furanones | High diastereoselectivity, access to various lignans | acs.org |

| Transition Metal Catalysis | Pd-catalyzed asymmetric allylic cycloaddition | High enantioselectivity, efficient construction of the furofuran core | rsc.orgrsc.org |

| Organocatalysis | Asymmetric aldol reaction | Metal-free conditions, good stereocontrol | rsc.org |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis, offering a powerful strategy for the production of complex natural products like this compound. Biocatalytic transformations, in particular, can be highly stereoselective and operate under mild reaction conditions.

A significant development in this area is the one-pot biocatalytic synthesis of syringaresinol (B1662434), a stereoisomer of episyringaresinol, from 2,6-dimethoxy-4-allylphenol. This process utilizes a tailored oxidase/peroxidase system. nih.gov Specifically, a variant of eugenol (B1671780) oxidase (EUGO) was engineered to efficiently oxidize the starting material to sinapyl alcohol. Subsequently, horseradish peroxidase (HRP) catalyzes the oxidative dimerization of sinapyl alcohol to form syringaresinol with high yield. nih.gov This enzymatic cascade mimics the natural biosynthetic pathway and provides a green and efficient route to this class of compounds.

While this specific example yields syringaresinol, the principle can be adapted to produce other stereoisomers, including this compound, by selecting appropriate enzymes or modifying the reaction conditions to favor the desired stereochemical outcome. The use of enzymes offers a promising avenue for the sustainable and selective synthesis of these valuable compounds.

Derivatization and Synthesis of Novel Analogues

The synthesis of derivatives and novel analogues of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with improved biological properties. By systematically modifying the structure of the parent compound, researchers can identify the key functional groups responsible for its activity and potentially enhance its potency or selectivity.

One approach to derivatization involves the modification of the phenolic hydroxyl groups. These groups can be alkylated, acylated, or glycosylated to produce a range of analogues. For example, the synthesis of various furofuran lignans with different substituents on the aromatic rings has been achieved by reacting a versatile lignan building block with a variety of electron-rich phenolics under acidic conditions. nih.gov

Furthermore, the furofuran core itself can be modified. A semi-synthetic approach starting from naturally available sesamolin (B1680958) has been used to produce a versatile intermediate, samin, which can then be reacted with various nucleophiles, including thiols and alcohols, to generate a diverse library of furofuran lignans. nih.gov This strategy allows for the introduction of a wide range of functional groups at specific positions on the furofuran ring, leading to the creation of novel analogues with potentially unique biological activities.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of (-)-Episyringaresinol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet (UV) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to establish the connectivity and spatial relationships of all atoms in the molecule. hyphadiscovery.comslideshare.netnih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. slideshare.netucsb.eduresearchgate.net For lignans (B1203133) like this compound, the chemical shifts (δ) of protons and carbons in the furofuran ring and the syringyl groups are characteristic. While specific data for the epi- configuration can vary, the data for the related stereoisomer, (+)-syringaresinol, provides a close reference for typical chemical shifts. thescipub.com

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for (+)-Syringaresinol (CDCl₃) Data adapted from a study on Magnolia thailandica and serves as a reference for the syringaresinol (B1662434) scaffold. thescipub.com

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1, 5 | 54.29 | 3.12 (m) |

| 2, 6 | 86.01 | 4.76 (d, 5.1) |

| 3, 7 | 71.82 | 3.94 (dd, 9.1, 3.4), 4.30 (dd, 9.1, 6.9) |

| 1', 1'' | 132.14 | - |

| 2', 2'', 6', 6'' | 102.73 | 6.61 (s) |

| 3', 3'', 5', 5'' | 147.16 | - |

| 4', 4'' | 134.73 | - |

| OMe | 56.44 | 3.90 (s) |

| OH | - | 5.52 (s) |

2D NMR Spectroscopy: To unambiguously assign all signals and determine the relative stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. researchgate.netsdsu.eduyoutube.com This is critical for mapping out the proton network within the furofuran core and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon. researchgate.netsdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). researchgate.netsdsu.educolumbia.edu It is invaluable for connecting different structural fragments, for example, linking the protons of the furofuran ring to the carbons of the syringyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are physically close to each other, which is crucial for determining the relative stereochemistry of the molecule, such as the cis or trans relationship of substituents on the furofuran ring. thescipub.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. libretexts.org

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a primary technique for analyzing lignans. In electrospray ionization (ESI) mode, this compound typically forms a protonated molecule [M+H]⁺. High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental formula (C₂₂H₂₆O₈). nih.govnih.govnih.govmdpi.comresearchgate.net

Tandem MS (MS/MS): By selecting the precursor ion ([M+H]⁺ at m/z 419.173) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. These fragmentation patterns provide structural clues about the syringyl groups and the furofuran core. researchgate.net

Interactive Data Table: Experimental LC-MS/MS Fragmentation Data for this compound Data obtained from PubChem, Experimental, qTof, Positive Ionization. nih.gov

| Precursor Ion | Precursor m/z | Top 5 Fragment Peaks (m/z) |

| [M+H]⁺ | 419.173 | 145.066, 173.061, 217.087, 167.073, 205.088 |

| [2M+NH₄]⁺ | 854.361 | 167.071, 205.087, 173.061, 265.108, 217.088 |

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is also used for the analysis of lignans, often after derivatization (e.g., trimethylsilylation) to increase their volatility. nih.gov The electron ionization (EI) fragmentation patterns can be highly detailed and are useful for creating spectral libraries for compound identification. mdpi.comyoutube.comresearchgate.net

Molecular Networking: This modern computational approach organizes MS/MS data to visualize chemical similarity. nih.govresearchgate.net In the context of natural product discovery, molecular networking can rapidly identify known compounds like this compound in a complex plant extract and highlight potentially new, related analogues by clustering them based on shared fragmentation patterns. cabidigitallibrary.orgrsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. bas.bg The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching: A broad band indicating the phenolic hydroxyl groups.

C-H stretching: Bands for both aromatic and aliphatic C-H bonds.

C=C stretching: Absorptions corresponding to the aromatic rings.

C-O stretching: Strong bands for the ether linkages in the furofuran ring and the methoxy (B1213986) groups.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems of the aromatic rings. Lignans like this compound typically exhibit absorption maxima (λmax) in the UV region characteristic of substituted benzene (B151609) rings. mdpi.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation of this compound from crude plant extracts and for its quantification. springernature.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of lignans due to its high resolution and sensitivity. drugbank.com

Analytical HPLC: A reversed-phase C18 column is commonly used with a mobile phase gradient of water (often acidified with formic or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection is typically performed using a Diode Array Detector (DAD), which provides UV spectra for the eluted peaks, or an Evaporative Light Scattering Detector (ELSD). phytopurify.com This setup allows for the quantification of this compound in extracts. researchgate.net

Preparative HPLC: By scaling up the analytical method with larger columns and higher flow rates, preparative HPLC can be used to isolate pure this compound in milligram to gram quantities for further structural elucidation and biological testing.

Preparative Thin Layer Chromatography (PTLC) is a cost-effective and versatile method for the purification of natural products on a smaller scale (typically <100 mg). nih.govchemrxiv.orggrafiati.com The technique involves applying a concentrated band of the crude extract onto a thick layer of adsorbent (usually silica (B1680970) gel) on a glass plate. The plate is then developed in a suitable solvent system. The separated bands corresponding to different compounds are visualized (often under UV light), and the band corresponding to this compound is physically scraped from the plate. The pure compound is then recovered by eluting it from the silica gel with a polar solvent. This method is particularly useful for initial fractionation or when quantities are too small for column chromatography. nih.gov

Gel Filtration

Gel filtration chromatography (GFC), also known as size-exclusion chromatography (SEC), is a valuable technique for the separation of molecules based on their size or molecular weight. nih.gov This method employs a porous stationary phase, often a gel, which allows smaller molecules to enter its pores, resulting in a longer retention time, while larger molecules are excluded and elute more quickly. unt.eduwindows.net

In the context of lignan (B3055560) analysis, GFC can be particularly useful for separating oligomeric forms or for purifying this compound from other plant metabolites of significantly different sizes. nih.gov The choice of the gel material, such as cross-linked dextrans (e.g., Sephadex), polyacrylamide gels (e.g., Bio-Gel P), or silica-based packings, is critical and depends on the specific application and the molecular weight range of the compounds being separated. unt.eduwindows.net While GFC is a powerful tool for size-based separation, it's important to note that the determined molecular weight is relative and can be influenced by experimental conditions like the type of column, eluent, and calibration standards used. researchgate.net

Table 1: Key Parameters in Gel Filtration Chromatography for Lignan Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase (Gel) | Porous beads with a defined pore size distribution. Common materials include cross-linked dextran, polyacrylamide, and agarose. unt.edu | The choice of pore size is crucial for effective separation of this compound from other compounds in the sample matrix. |

| Mobile Phase | A solvent that carries the sample through the column. The choice depends on the solubility of the analyte and its interaction with the stationary phase. windows.net | An appropriate solvent system ensures that this compound remains in solution and does not interact with the gel matrix, which would affect separation by size. |

| Elution Volume (Ve) | The volume of mobile phase required to elute a specific analyte from the column. | The elution volume of this compound is inversely proportional to its molecular size relative to other components in the sample. |

| Calibration Standards | Molecules of known molecular weight used to create a standard curve for estimating the molecular weight of the analyte. researchgate.net | Accurate molecular weight estimation of this compound requires calibration with standards that have a similar hydrodynamic volume. |

Integrated Omics Approaches in Mechanistic Research

To unravel the complex biological pathways involving this compound, researchers are increasingly turning to integrated 'omics' approaches. nih.govfrontiersin.org These strategies combine data from different analytical platforms to provide a more holistic understanding of cellular processes.

Differential Metabolite Analysis via UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique used for metabolomic profiling. nih.govwaters.com This method allows for the separation, detection, and quantification of a wide range of metabolites, including this compound, in complex biological samples. nih.govuea.ac.uk

In differential metabolite analysis, the metabolic profiles of two or more groups (e.g., treated vs. untreated cells, or different plant tissues) are compared to identify metabolites that are significantly altered. nih.gov This approach can reveal changes in the levels of this compound and related compounds in response to various stimuli or genetic modifications. The high resolution and sensitivity of UPLC-MS/MS enable the detection of subtle changes in metabolite concentrations, providing valuable insights into the compound's role in metabolic pathways. nih.govpharmrxiv.de

Table 2: UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Typical Values/Considerations for this compound |

| Chromatographic Column | The stationary phase that separates the components of the mixture. Reversed-phase columns are commonly used for polar to moderately nonpolar compounds. | A C18 column is often suitable for the separation of lignans like this compound. |

| Mobile Phase | A mixture of solvents, typically water with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid), used to elute the compounds. | A gradient elution with increasing organic solvent concentration is typically employed for optimal separation. |

| Ionization Source | The interface that generates ions from the eluted compounds. Electrospray ionization (ESI) is commonly used for polar molecules. | ESI in either positive or negative ion mode can be used to ionize this compound, depending on the desired adducts and sensitivity. |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio (m/z). Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) analyzers are frequently used. pharmrxiv.de | MRM (Multiple Reaction Monitoring) on a QqQ provides high selectivity and sensitivity for quantification, while a Q-TOF offers high mass accuracy for identification. |

| MS/MS Fragmentation | The process of fragmenting a precursor ion to generate characteristic product ions for structural confirmation. | The fragmentation pattern of this compound provides a unique fingerprint for its unambiguous identification. |

Conjoint Transcriptome and Metabolome Profiling for Pathway Elucidation

Integrating transcriptomic and metabolomic data provides a powerful approach to elucidate the biosynthetic and regulatory pathways of secondary metabolites like this compound. nih.govnih.gov Transcriptome analysis (e.g., via RNA-seq) identifies and quantifies all the RNA transcripts in a sample, revealing which genes are actively being expressed. nih.gov When combined with metabolome analysis, which measures the levels of metabolites, researchers can establish correlations between gene expression and metabolite accumulation. researchgate.netmdpi.com

For instance, an increase in the transcript levels of genes encoding enzymes in the phenylpropanoid pathway, the precursor pathway for lignans, coupled with an increase in the concentration of this compound, would provide strong evidence for the involvement of those genes in its biosynthesis. This integrated approach helps to identify key enzymes and transcription factors that regulate the production of this compound in plants. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

A fundamental aspect of future research will be to precisely identify and characterize the molecular targets through which (-)-Episyringaresinol exerts its biological effects. While preliminary studies on related lignans (B1203133) have provided some clues, a dedicated effort is needed to map the specific signaling pathways modulated by this compound.

Initial research on similar compounds, such as Episyringaresinol 4'-O-β-D-glncopyranoside, has shown the ability to inhibit the proliferation of human promyelocytic HL-6 cells. targetmol.com This effect is reportedly achieved through the induction of G1 arrest and apoptosis, pointing towards an interaction with the cell cycle and programmed cell death machinery. targetmol.com Future studies should aim to identify the specific proteins (e.g., cyclins, cyclin-dependent kinases, Bcl-2 family proteins, caspases) that are directly modulated by this compound.

Furthermore, research on other related lignan (B3055560) glycosides has identified novel mechanisms of action, such as binding to allosteric sites on monoamine transporters like the serotonin (B10506) transporter (SERT). nih.gov This noncompetitive inhibition suggests a sophisticated mode of interaction that differs from many existing pharmaceuticals. nih.gov Investigating whether this compound shares this or a similar capacity to interact with neurotransmitter transporters or other receptors in the central nervous system could open up entirely new therapeutic possibilities for neurological and psychiatric conditions. The exploration of its impact on key signaling pathways implicated in carcinogenesis and inflammation, such as the Notch, Wnt, Hedgehog, and NF-κB pathways, is also a critical area for future investigation. nih.gov

| Potential Research Area | Specific Focus | Rationale |

| Cancer Cell Signaling | Identification of direct protein targets in cell cycle (CDKs, cyclins) and apoptosis (caspases, Bcl-2 family) pathways. | To build upon preliminary findings showing G1 arrest and apoptosis induction by related compounds. targetmol.com |

| Neurotransmitter Systems | Investigation of binding affinity and modulatory effects on serotonin, dopamine, and norepinephrine (B1679862) transporters. | Based on evidence of related lignans binding to allosteric sites on SERT. nih.gov |

| Inflammatory Pathways | Analysis of effects on key inflammatory mediators and signaling cascades (e.g., NF-κB, MAPK). | Many natural polyphenols exhibit anti-inflammatory activity, representing a probable mechanism of action. |

| Developmental Pathways | Screening for modulatory activity on pathways such as Wnt, Notch, and Hedgehog. | These pathways are often dysregulated in chronic diseases and are known targets of natural products. nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and nutrition. nih.gov Future research should systematically explore the synergistic potential of this compound when combined with other natural bioactive compounds or conventional therapeutic agents. Such combinations could enhance therapeutic efficacy, reduce required doses, and potentially mitigate side effects. mdpi.com

Pharmacodynamic synergy, where compounds act on different targets within the same or complementary pathways, is a key area to investigate. genesispub.org For example, combining this compound with another phytochemical that inhibits a different phase of the cell cycle or targets a separate pro-survival protein could lead to a more potent anti-cancer effect. Similarly, its combination with conventional chemotherapeutic drugs could be explored as a strategy to overcome drug resistance or enhance the sensitivity of cancer cells to treatment. mdpi.com

Pharmacokinetic synergy is another important avenue. genesispub.org This occurs when one compound improves the absorption, distribution, metabolism, or excretion (ADME) profile of another. nih.gov For instance, some compounds can inhibit efflux pumps or metabolic enzymes in the gut and liver, thereby increasing the bioavailability of co-administered substances. genesispub.org Investigating whether this compound can benefit from or contribute to such interactions is crucial for its translational development.

| Combination Strategy | Potential Partner Compound Class | Rationale for Synergy |

| Chemotherapy Combination | Conventional drugs (e.g., Paclitaxel, Cisplatin) | To enhance tumor cell killing, overcome resistance mechanisms, and potentially reduce chemotherapy-related toxicity. mdpi.commdpi.com |

| Phytochemical Combination | Other polyphenols (e.g., Curcumin, EGCG) | To target multiple signaling pathways involved in a disease process, achieving a broader and more potent effect. mdpi.com |

| Bioavailability Enhancement | Compounds known to inhibit metabolic enzymes or efflux pumps (e.g., Piperine) | To improve the oral absorption and systemic exposure of this compound, thereby increasing its efficacy. genesispub.org |

| Antimicrobial Combination | Natural or conventional antibiotics | To potentially inhibit different bacterial survival mechanisms simultaneously, such as cell wall synthesis and protein synthesis. nih.gov |

Development of Advanced Delivery Systems for Enhanced Efficacy

A significant hurdle for many natural bioactive compounds, including lignans, is their limited bioavailability due to factors like poor water solubility, instability in the gastrointestinal tract, and rapid metabolism. mdpi.com To translate the potential of this compound into practical applications, the development of advanced delivery systems is essential.

Nanotechnology offers a promising toolkit for this purpose. mdpi.com Encapsulating this compound in nanocarriers such as polymeric nanoparticles, lipid-based nanoparticles (e.g., liposomes, nanostructured lipid carriers), or micelles could offer several advantages. mdpi.comnih.gov These systems can protect the compound from degradation, improve its solubility, and facilitate its transport across biological membranes. mdpi.comnih.gov

Preclinical Development and Applications in Functional Ingredients

Building on the foundational research into its mechanisms and delivery, a robust preclinical development program is necessary to validate the therapeutic potential of this compound. This involves rigorous testing in cellular and animal models of disease to establish efficacy and proof-of-concept. Based on the signaling pathways it may influence, relevant disease models could include various types of cancer, inflammatory conditions, and neurological disorders.

Beyond pharmaceutical applications, this compound holds considerable promise as a functional ingredient in foods, beverages, and dietary supplements. mdpi.com Functional foods are defined as dietary items that provide health benefits beyond basic nutrition. ffhdj.com The potential antioxidant and anti-inflammatory properties of lignans make them attractive candidates for incorporation into products aimed at promoting wellness and reducing the risk of chronic diseases. nih.gov

Research in this domain should focus on several key aspects. First, establishing the stability and bioactivity of this compound within different food matrices and after processing is crucial. Second, human intervention studies will be necessary to substantiate the health benefits observed in preclinical models. Finally, the development of sustainable and economically viable methods for the extraction and purification of this compound from its natural sources is a prerequisite for its commercialization as a functional ingredient. mdpi.com

Q & A

Q. What are the standard methods for isolating (-)-Episyringaresinol from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires HPLC with a reference standard (≥99% purity) and cross-referencing retention times and UV spectra . For structural confirmation, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to compare data with published spectral libraries, ensuring alignment with peer-reviewed studies .

Q. How can researchers confirm the stereochemical configuration of this compound?

Use circular dichroism (CD) spectroscopy to analyze optical activity, supported by X-ray crystallography if single crystals are obtainable. Cross-validate results with computational methods like density functional theory (DFT) to predict chiroptical properties . Ensure reproducibility by replicating experiments under controlled conditions (e.g., temperature, solvent system) and comparing outcomes with literature .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Key techniques include:

- 1H/13C NMR for elucidating carbon-hydrogen frameworks.

- High-resolution MS (HRMS) for precise molecular weight determination.

- Infrared (IR) spectroscopy to identify functional groups. Always report instrument parameters (e.g., NMR frequency, MS ionization mode) to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological activities of this compound across studies?

Conduct a systematic review using predefined inclusion criteria (e.g., in vitro vs. in vivo models, dosage ranges) to identify methodological disparities. For meta-analysis, standardize data by converting outcomes to common metrics (e.g., IC50 values) and assess heterogeneity using statistical tools like I² tests. Prioritize studies with rigorous controls (e.g., blinded assays, validated cell lines) .

Q. What experimental design considerations are critical for optimizing this compound’s synthetic pathways?

Employ a factorial design to test variables (e.g., catalysts, reaction temperatures) and identify optimal conditions. Use response surface methodology (RSM) to model interactions between factors. Validate scalability by replicating small-scale syntheses in pilot batches and analyzing yield consistency via ANOVA .

Q. How can in silico modeling improve understanding of this compound’s mechanism of action?

Use molecular docking to predict binding affinities with target proteins (e.g., enzymes implicated in inflammation). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic parameter measurement. Cross-reference results with transcriptomic or proteomic datasets to identify downstream pathways .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound bioactivity assays?

- Assay Validation : Include positive/negative controls (e.g., known inhibitors) and validate cell lines via STR profiling.

- Data Reporting : Adhere to MIAME (Microarray) or ARRIVE (Animal Research) guidelines for transparency.

- Statistical Rigor : Use power analysis to determine sample sizes and report p-values with confidence intervals .

Q. How should researchers design a robust literature review on this compound’s biosynthetic pathways?

Follow PRISMA guidelines for systematic reviews. Use databases like PubMed and SciFinder with keywords (e.g., “lignan biosynthesis,” “syringaresinol derivatives”). Critically appraise sources by assessing experimental methods (e.g., isotopic labeling for pathway tracing) and avoiding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.